((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol
is a complex organic compound. It contains two cyclohexane rings connected by a pentyl (5-carbon) chain, with a methanol group attached to one of the cyclohexane rings .
The molecule contains two cyclohexane rings, which can adopt a chair conformation, minimizing strain and providing stability . The trans configuration of the substituents suggests that these groups are on opposite sides of the cyclohexane ring .
The reactivity of this compound would be influenced by the presence of the methanol group, which is a polar, hydrophilic group. This could potentially undergo reactions such as esterification or oxidation .
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . The methanol group would likely confer some degree of polarity to the molecule .
((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol is a chemical compound with the molecular formula and a molecular weight of approximately 266.47 g/mol. It is classified under the category of bi-cyclohexane derivatives and is recognized for its unique structural features, which include a pentyl group and a hydroxymethyl group attached to a bicyclic framework. The compound is identified by its CAS number 82598-08-1 and is often utilized in scientific research due to its interesting chemical properties.
This compound can be sourced from various chemical suppliers, including Advanced ChemBlocks and Ambeed, where it is listed with a purity of around 97% . The classification of this compound falls under organic chemistry, specifically within the realm of bicyclic compounds, which are characterized by their dual ring structures.
The synthesis of ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol typically involves several steps:
The synthesis requires careful control of reaction conditions to maintain the desired stereochemistry (trans configuration) and to achieve high yields. The use of catalysts and specific solvents may also influence the efficiency of the reactions.
The molecular structure of ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol can be represented using its SMILES notation: OCC1CC[C@@H]([C@H]2CC[C@H](CCCCC)CC2)CC1
. This notation highlights the presence of both hydroxymethyl and pentyl substituents on the bicyclohexane core.
The compound can participate in various chemical reactions typical of alcohols and hydrocarbons:
The reactivity of this compound is influenced by its functional groups, particularly the hydroxymethyl group, which can engage in nucleophilic substitution reactions under appropriate conditions.
This compound is primarily used in research settings for:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1